molecular formula C13H6F11NO B14364817 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole CAS No. 93416-26-3

6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole

Cat. No.: B14364817
CAS No.: 93416-26-3
M. Wt: 401.17 g/mol
InChI Key: HXWIYJXMXCMXIC-UHFFFAOYSA-N
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Description

6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is a synthetic organic compound characterized by the presence of a benzoxazole ring substituted with a methyl group and an undecafluoropentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Undecafluoropentyl Group: The undecafluoropentyl group can be introduced through a nucleophilic substitution reaction using an appropriate fluorinated alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole has several scientific research applications:

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.

    Pharmaceuticals: It can be explored for its potential biological activities and used as a building block in drug discovery and development.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorinated alkyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(trifluoromethyl)-1,3-benzoxazole
  • 6-Methyl-2-(pentafluoroethyl)-1,3-benzoxazole
  • 6-Methyl-2-(heptafluoropropyl)-1,3-benzoxazole

Uniqueness

6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is unique due to its longer fluorinated alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs

Properties

CAS No.

93416-26-3

Molecular Formula

C13H6F11NO

Molecular Weight

401.17 g/mol

IUPAC Name

6-methyl-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1,3-benzoxazole

InChI

InChI=1S/C13H6F11NO/c1-5-2-3-6-7(4-5)26-8(25-6)9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-4H,1H3

InChI Key

HXWIYJXMXCMXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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